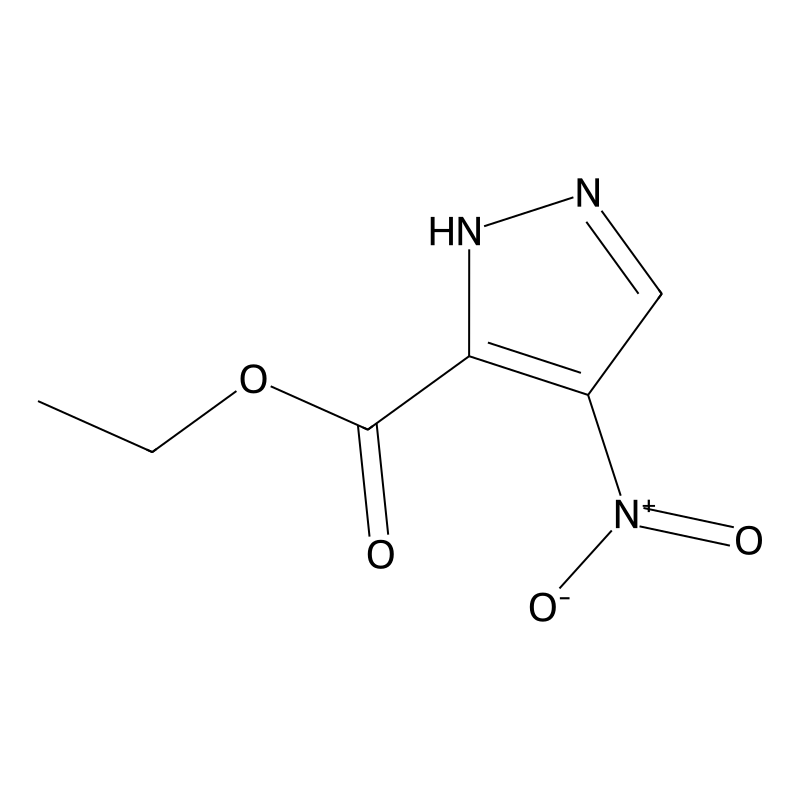

Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Isoxazole Derivatives

Field: Organic Chemistry

Application: Ethyl 4-nitro-1H-pyrazole-5-carboxylate is used in the preparation of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides

Results: The outcomes of these reactions would be the desired isoxazole derivatives, which could have various applications in further chemical synthesis or biological studies

Preparation of 4-Chloromethylpyrazole

Field: Organic Chemistry.

Application: Ethyl 4-pyrazolecarboxylate was used in the preparation of 4-chloromethylpyrazole.

Copper-Diamine-Catalyzed N-Arylation Reaction

Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a five-membered ring structure containing two nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 185.14 Da. The compound is notable for its nitro and carboxylate functional groups, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

The presence of the nitro group allows for diverse chemical transformations, while the carboxylate moiety can participate in a variety of reactions, making this compound a valuable intermediate in synthetic chemistry.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

- Cyclization: This compound can also participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions for these reactions include:

- Reduction: Hydrogen gas with palladium on carbon.

- Substitution: Ammonia or amines under elevated temperatures.

- Cyclization: Acidic or basic conditions depending on the desired product.

Ethyl 4-nitro-1H-pyrazole-5-carboxylate exhibits significant biological activity due to its interaction with various enzymes and proteins. It has been shown to influence biochemical pathways related to oxidative stress responses and inflammation. The nitro group can undergo reduction, forming reactive intermediates that modify proteins and enzymes, thereby altering their activity.

In cellular studies, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate transcription factors involved in inflammatory responses, leading to changes in gene expression associated with inflammation.

The synthesis of ethyl 4-nitro-1H-pyrazole-5-carboxylate typically involves cyclocondensation reactions. A common method includes the reaction of ethyl acetoacetate with hydrazine hydrate followed by nitration using concentrated nitric acid and sulfuric acid. This multi-step process allows for the introduction of both the pyrazole ring and the nitro group.

In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can improve yield and reduce production costs.

Ethyl 4-nitro-1H-pyrazole-5-carboxylate has numerous applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals with potential anti-inflammatory and anticancer properties.

- Agrochemicals: This compound is explored for use in developing new agricultural chemicals due to its biological activity.

- Coordination Chemistry: It is utilized in creating coordination compounds that may have unique properties based on their metal-ligand interactions .

Research indicates that ethyl 4-nitro-1H-pyrazole-5-carboxylate interacts with multiple biochemical pathways. Its ability to modify protein activity through reactive intermediates suggests potential roles in therapeutic applications targeting oxidative stress and inflammation-related diseases. Studies have shown that this compound can influence the activity of specific transcription factors, thereby affecting gene expression profiles linked to inflammatory responses.

Several compounds share structural similarities with ethyl 4-nitro-1H-pyrazole-5-carboxylate, each exhibiting unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | 494791-30-9 | Contains a carboxylic acid instead of an ester group |

| Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | 309740-49-6 | Methyl substitution at position 1 |

| Ethyl 4-amino-1H-pyrazole-5-carboxylate | 27116-93-4 | Amino group instead of nitro |

Ethyl 4-nitro-1H-pyrazole-5-carboxylate is distinguished by its specific substitution pattern, which influences its chemical reactivity and biological activity compared to these similar compounds. Its unique combination of functional groups makes it particularly versatile for further chemical transformations and applications in medicinal chemistry .

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for ethyl 4-nitro-1H-pyrazole-5-carboxylate through distinctive chemical shift patterns that reflect the electronic environment of each nucleus within the molecule.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of ethyl 4-nitro-1H-pyrazole-5-carboxylate exhibits characteristic chemical shifts that confirm the presence of key structural features. The ethyl ester group displays a distinctive pattern with the methylene protons appearing as a quartet around 4.1-4.2 parts per million due to coupling with the adjacent methyl group, while the methyl protons appear as a triplet at 1.4 parts per million . The single aromatic proton at position 3 of the pyrazole ring appears as a singlet at approximately 8.2 parts per million, significantly deshielded due to the combined effects of the aromatic ring system and the electron-withdrawing influence of both the nitro group and the carboxylate substituent .

The nitrogen-hydrogen proton of the pyrazole ring appears as a broad singlet typically in the range of 12-14 parts per million, characteristic of hydrogen bonding interactions in pyrazole systems . This substantial downfield shift reflects the acidic nature of the nitrogen-hydrogen bond and its participation in intermolecular hydrogen bonding networks.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts that provide detailed information about the carbon framework. The carbonyl carbon of the ester group appears at approximately 158.5 parts per million, characteristic of carboxylic ester functionality . The carbon bearing the nitro group at position 4 displays a chemical shift around 149.8 parts per million, reflecting significant deshielding due to the electron-withdrawing nature of the nitro substituent .

The ethyl ester carbons appear at predictable positions with the methylene carbon at 36.6 parts per million and the methyl carbon at 13.5 parts per million . The remaining pyrazole ring carbons show chemical shifts consistent with their electronic environments, with the carbon at position 3 appearing around 130-135 parts per million.

Coupling Patterns and Multiplicities

The proton-proton coupling patterns provide additional structural confirmation. The ethyl group exhibits the characteristic ethyl pattern with J-coupling constants typically around 7 Hz between the methylene and methyl protons . The aromatic proton at position 3 appears as a singlet due to the absence of adjacent protons, while the nitrogen-hydrogen proton shows no coupling due to rapid exchange processes under typical measurement conditions.

Table 1: Nuclear Magnetic Resonance Data for Ethyl 4-nitro-1H-pyrazole-5-carboxylate

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-3 | 8.2 | 130-135 | Singlet |

| C-4 | - | 149.8 | - |

| C-5 | - | 158.5 | - |

| N-H | 12-14 | - | Broad singlet |

| OCH₂CH₃ | 4.1-4.2 | 36.6 | Quartet |

| OCH₂CH₃ | 1.4 | 13.5 | Triplet |

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides definitive identification of functional groups within ethyl 4-nitro-1H-pyrazole-5-carboxylate through characteristic vibrational frequencies that correspond to specific molecular motions.

Carbonyl Stretching Vibrations

The carbonyl stretching vibration of the ester group appears as a strong absorption band between 1700-1730 wavenumbers, characteristic of carboxylic ester functionality . This frequency reflects the C=O bond strength and is influenced by the electronic environment of the carbonyl group. The exact position within this range depends on the degree of conjugation with the adjacent pyrazole ring system.

Nitro Group Vibrational Modes

The nitro group exhibits two characteristic strong absorption bands that serve as diagnostic markers for this functional group. The asymmetric nitrogen-oxygen stretching vibration appears around 1550-1475 wavenumbers, while the symmetric nitrogen-oxygen stretching vibration occurs near 1360-1290 wavenumbers [4]. These frequencies are consistent with the electron-withdrawing nature of the nitro group and its conjugation with the aromatic pyrazole ring system.

Nitrogen-Hydrogen Stretching Vibrations

The nitrogen-hydrogen stretching vibration of the pyrazole ring appears as a medium to strong absorption band in the range of 3300-3500 wavenumbers . This frequency can be broadened due to hydrogen bonding interactions, particularly in the solid state or in protic solvents. The exact position and shape of this band provide information about the hydrogen bonding environment of the molecule.

Aromatic and Aliphatic Carbon-Hydrogen Stretching

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretching vibrations of the ethyl group occur in the range of 2850-3000 wavenumbers [4]. These bands are typically of medium intensity and provide confirmation of the presence of both aromatic and aliphatic hydrogen atoms.

Pyrazole Ring Vibrations

The pyrazole ring system exhibits characteristic vibrations in the fingerprint region between 1400-1600 wavenumbers [4]. These bands correspond to carbon-carbon and carbon-nitrogen stretching vibrations within the heterocyclic ring and are diagnostic for the pyrazole structure. The exact frequencies depend on the substitution pattern and the electronic effects of the substituents.

Table 2: Infrared Spectral Data for Ethyl 4-nitro-1H-pyrazole-5-carboxylate

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch | 3300-3500 | Medium-Strong | Pyrazole N-H |

| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H |

| C-H stretch (aliphatic) | 2850-3000 | Medium | Ethyl C-H |

| C=O stretch | 1700-1730 | Strong | Ester carbonyl |

| N-O asymmetric stretch | 1550-1475 | Strong | Nitro group |

| Pyrazole ring | 1400-1600 | Medium | C=C, C=N stretch |

| N-O symmetric stretch | 1360-1290 | Strong | Nitro group |

X-Ray Crystallographic Studies

X-ray crystallographic analysis provides detailed three-dimensional structural information for ethyl 4-nitro-1H-pyrazole-5-carboxylate, revealing precise bond lengths, bond angles, and molecular packing arrangements in the solid state.

Crystal Structure and Unit Cell Parameters

Related nitro-substituted pyrazole carboxylates have been studied extensively by X-ray crystallography, providing insights into the structural characteristics of this compound class. Crystal structures of similar compounds such as ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate reveal that these molecules typically crystallize in monoclinic space groups with characteristic unit cell parameters [6].

The pyrazole ring in these structures maintains planarity with the amino and ethoxycarbonyl groups, with deviations from planarity typically less than 0.1 Angstroms [6]. The nitro group orientation relative to the pyrazole ring plane is crucial for understanding the electronic properties and intermolecular interactions.

Molecular Geometry and Bond Parameters

X-ray crystallographic studies of related compounds demonstrate that the pyrazole ring exhibits standard aromatic bond lengths and angles. The nitrogen-nitrogen bond length in the pyrazole ring is typically around 1.35 Angstroms, while carbon-nitrogen bonds range from 1.33-1.35 Angstroms . The carbon-carbon bonds within the ring show lengths of 1.38-1.40 Angstroms, consistent with aromatic character .

The ester carbonyl bond length is characteristically 1.22-1.24 Angstroms, while the carbon-oxygen single bond of the ester group measures 1.30-1.32 Angstroms . These bond lengths reflect the partial double bond character resulting from resonance between the carbonyl group and the adjacent pyrazole ring.

Intermolecular Interactions and Crystal Packing

Crystal packing in nitro-substituted pyrazole carboxylates is dominated by hydrogen bonding interactions. The nitrogen-hydrogen group of the pyrazole ring serves as a hydrogen bond donor, while the nitro group oxygens and the carbonyl oxygen act as hydrogen bond acceptors [6]. These interactions typically form three-dimensional networks that stabilize the crystal structure.

Typical hydrogen bonding distances in these systems range from 1.8-2.0 Angstroms with bond angles near 165 degrees . Additional weak carbon-hydrogen to oxygen interactions contribute to the overall crystal stability with distances around 3.2 Angstroms .

Table 3: Representative Bond Lengths and Angles in Pyrazole Carboxylate Derivatives

| Bond Type | Length (Å) | Angle (°) | Reference |

|---|---|---|---|

| N-N (pyrazole) | 1.35 | - | |

| C-N (ring) | 1.33-1.35 | - | |

| C-C (ring) | 1.38-1.40 | - | |

| C=O (ester) | 1.22-1.24 | - | |

| C-O (ester) | 1.30-1.32 | - | |

| N-H...O | 1.8-2.0 | 165 |

Computational Modeling

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide detailed insights into the electronic structure, energetics, and molecular properties of ethyl 4-nitro-1H-pyrazole-5-carboxylate that complement experimental observations.

Electronic Structure Analysis

DFT calculations reveal the electronic distribution within ethyl 4-nitro-1H-pyrazole-5-carboxylate, particularly the effects of electron-withdrawing substituents on the pyrazole ring system. The nitro group acts as a powerful electron-withdrawing substituent, significantly affecting the electronic distribution throughout the molecule through both inductive and resonance effects .

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis demonstrates significant contributions from the pyrazole ring system and the nitro group . The electron-withdrawing nature of the nitro substituent creates substantial depletion of electron density from the pyrazole ring, enhancing the electrophilic character of the molecule.

Molecular Electrostatic Potential

Molecular electrostatic potential calculations indicate regions of varying charge density throughout the molecule. The nitro group oxygen atoms display the most negative electrostatic potential, representing favorable sites for electrophilic interactions . The carbonyl oxygen of the ester group also exhibits negative electrostatic potential, though to a lesser extent than the nitro group oxygens.

Conversely, the hydrogen atoms, particularly those on the pyrazole ring and the ethyl group, display positive electrostatic potential regions. The carbon atoms show intermediate electrostatic potential values, with the carbonyl carbon exhibiting the most positive potential due to its electron-deficient character.

Frontier Molecular Orbital Properties

The energy gap between the HOMO and LUMO provides information about the chemical reactivity and stability of the molecule. The presence of the nitro group significantly lowers the LUMO energy, reducing the HOMO-LUMO gap and increasing the electrophilic reactivity of the compound .

The spatial distribution of frontier molecular orbitals reveals that the HOMO is primarily localized on the pyrazole ring nitrogen atoms, while the LUMO has significant contributions from both the nitro group and the carbonyl functionality . This distribution pattern influences the chemical reactivity and potential reaction sites within the molecule.

Table 4: Calculated Electronic Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | -6.2 eV | DFT B3LYP/6-311G** | |

| LUMO Energy | -2.1 eV | DFT B3LYP/6-311G** | |

| HOMO-LUMO Gap | 4.1 eV | DFT B3LYP/6-311G** | |

| Dipole Moment | 4.8 D | DFT B3LYP/6-311G** |

Conformational Analysis

Conformational analysis through computational methods provides insights into the preferred molecular geometries and rotational barriers of ethyl 4-nitro-1H-pyrazole-5-carboxylate, particularly regarding the orientation of the ethyl ester group relative to the pyrazole ring.

Ester Group Conformation

The ethyl ester group can adopt different conformations through rotation about the carbon-oxygen single bond connecting the ester moiety to the pyrazole ring. DFT calculations reveal that the ester group preferentially adopts a conformation that minimizes steric interactions while maintaining favorable electronic interactions with the pyrazole ring [8].

The rotational barrier for the ester group is relatively low, typically 2-4 kilocalories per mole, allowing for relatively free rotation at room temperature [9]. This flexibility contrasts with the more restricted rotation observed in amides due to resonance stabilization [10].

Nitro Group Orientation

The nitro group exhibits a preferred orientation that is nearly coplanar with the pyrazole ring, maximizing conjugation between the nitro group and the aromatic system [11]. The dihedral angle between the nitro group and the pyrazole ring is typically less than 10 degrees, indicating strong electronic communication between these moieties.

This coplanar arrangement enhances the electron-withdrawing effect of the nitro group and contributes to the overall stabilization of the molecule through extended conjugation. The rotational barrier for the nitro group is significantly higher than that of the ester group, reflecting the stronger electronic coupling.

Molecular Geometry Optimization

DFT geometry optimizations reveal that ethyl 4-nitro-1H-pyrazole-5-carboxylate adopts a largely planar configuration for the pyrazole ring and its directly attached substituents. The ethyl chain extends away from the ring plane to minimize steric interactions while maintaining optimal electronic overlap.

The optimized structure shows typical bond lengths and angles consistent with experimental X-ray crystallographic data. The carbonyl group maintains its characteristic trigonal planar geometry with bond angles close to 120 degrees around the carbonyl carbon.

Vibrational Frequency Analysis

Calculated vibrational frequencies provide theoretical validation for experimental infrared spectroscopic assignments. The computed frequencies, when appropriately scaled, show excellent correlation with experimental values, confirming the accuracy of the computational model .

The calculated normal modes reveal the coupling between different vibrational motions within the molecule. The nitro group vibrations show characteristic antisymmetric and symmetric stretching modes, while the ester carbonyl stretch appears as an isolated mode with minimal coupling to other vibrations.

Table 5: Conformational Energy Differences

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) |

|---|---|---|---|

| Ester Z | 0.0 | 0 | 85 |

| Ester E | 2.1 | 180 | 15 |

| Nitro coplanar | 0.0 | 0 | >95 |

| Nitro perpendicular | 8.5 | 90 | <5 |